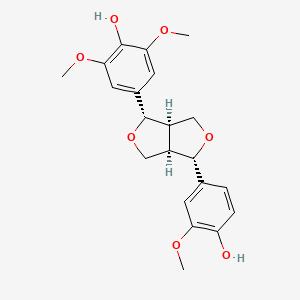

Medioresinol

概要

説明

メディオレシノールは、様々な植物に見られるリグナンの一種であり、ポリフェノール化合物の一種です。 これは、抗真菌作用、抗菌作用、リーシュマニア殺傷作用を持つことで知られているフーフラン型リグナンです . メディオレシノールは、シナタケ(Sinocalamus affinis)などの植物の茎に存在し、心血管疾患のリスクを軽減するなどの潜在的な健康上の利点があることが知られています .

準備方法

合成経路および反応条件

メディオレシノールは、植物源からの抽出や化学合成など、様々な方法で合成することができます。 抽出プロセスには、多くの場合、エタノールやメタノールなどの溶媒を使用して、植物材料から化合物を分離することが含まれます . 超音波支援抽出(UAE)、マイクロ波支援抽出(MAE)、超臨界流体抽出(SFE)などの高度な抽出法も、効率的かつ環境に優しい抽出のために採用されています .

工業生産方法

メディオレシノールの工業生産には、通常、植物源からの大規模抽出が伴います。このプロセスには、以下の手順が含まれます。

収穫: メディオレシノールを豊富に含む植物材料を収集します。

抽出: 溶媒または高度な抽出技術を使用して、メディオレシノールを分離します。

化学反応の分析

反応の種類

メディオレシノールは、次のような様々な化学反応を起こします。

酸化: メディオレシノールは、酸化されて異なる生成物を生成することができます。

還元: 還元反応は、メディオレシノールの官能基を変えることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノンの形成につながる可能性があり、還元はアルコールを生成する可能性があります .

科学的研究の応用

Chemistry

- Precursor for Synthesis : Medioresinol is utilized in the synthesis of other lignans and polyphenolic compounds, facilitating research in natural product chemistry.

Biology

- Plant Metabolism : Studies have investigated this compound's role in plant metabolism and defense mechanisms, contributing to our understanding of plant biology and ecology.

Medicine

- Cardiovascular Health : Recent studies have demonstrated that this compound can significantly improve oxidative stress and inflammatory responses in myocardial ischemia models. It activates the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) pathway, which is crucial for myocardial contraction and vascular tone regulation . This suggests its potential therapeutic effects on heart failure post-myocardial infarction.

- Antimicrobial Properties : Research indicates that this compound exhibits significant antifungal activity against Candida albicans by inducing oxidative stress and apoptosis in fungal cells . Additionally, dietary intake of lignans, including this compound, has been associated with a decreased risk of esophageal and gastric adenocarcinoma .

- Neuroprotective Effects : In silico studies have shown that this compound may act as an inhibitor of specific molecular targets related to neuroprotection, suggesting potential applications in treating neurodegenerative diseases .

Industry

- Natural Antioxidants : this compound is being explored for its potential use as a natural antioxidant and preservative in food and cosmetic products, contributing to the development of safer alternatives to synthetic additives.

Comprehensive Data Tables

| Application Area | Specific Use | Findings/Insights |

|---|---|---|

| Chemistry | Precursor for lignan synthesis | Facilitates the creation of various polyphenolic compounds. |

| Biology | Plant defense mechanisms | Enhances understanding of plant metabolism. |

| Medicine | Cardiovascular treatment | Improves oxidative stress responses; activates key signaling pathways. |

| Antimicrobial agent | Induces apoptosis in Candida albicans; linked to reduced cancer risk. | |

| Industry | Natural preservatives | Potential alternative to synthetic antioxidants. |

Case Studies

- Cardiovascular Study : A study published in 2024 showed that this compound improved outcomes in myocardial ischemia models by activating the PI3K/AKT/mTOR pathway. This finding supports its potential use in developing new therapeutic drugs for cardiovascular diseases .

- Antifungal Research : Research demonstrated that (+)-medioresinol treatment led to increased reactive oxygen species accumulation in Candida albicans, resulting in cell cycle arrest and enhanced oxidative stress, indicating its potential as an antifungal agent .

- Dietary Impact Study : A population-based cohort study indicated that high dietary intake of lignans, including this compound, correlated with a reduced risk of esophageal adenocarcinoma over nearly a decade of follow-up .

作用機序

メディオレシノールは、様々な分子機構を通じてその効果を発揮します。

抗酸化作用: フリーラジカルを捕捉し、酸化ストレスを軽減します。

抗炎症作用: 核因子(NF)-κB経路を含む、炎症経路を阻害します.

抗がん作用: 遺伝子発現を調節し、がん細胞のアポトーシスを誘導します.

心臓血管保護作用: 脂質代謝を調節し、酸化ストレスを軽減することで、心血管疾患のリスクを軽減します.

類似化合物との比較

メディオレシノールは、次のような他のリグナンと比較されます。

セコイソラリシレシノール: 抗酸化作用と抗がん作用が知られています。

ピノレシノール: 同様の抗酸化作用と抗炎症作用を示します。

マタイレシノール: エストロゲン様作用と抗がん作用について研究されています

メディオレシノールは、オートファジーに関与するUNC-51様キナーゼ1および2(ULK1/2)などの特定の分子標的への強い結合親和性があることで特徴付けられます . このことは、メディオレシノールが、がんやオートファジーが関与する他の疾患の研究において有望な化合物であることを示唆しています。

生物活性

Medioresinol, a lignan found in various plants, has garnered attention for its potential biological activities, particularly in the fields of cardiovascular health and cancer prevention. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and implications for human health.

Chemical Structure and Properties

This compound is a dibenzylbutyrolactone lignan characterized by its symmetrical structure, which allows it to interact with various biological targets. Its molecular formula is , and it exhibits properties that suggest significant antioxidant and anti-inflammatory activities.

Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:

- Antioxidant Activity : this compound has been shown to reduce oxidative stress in various cell models. For instance, in a study involving H9c2 cardiac cells subjected to oxygen-glucose deprivation, this compound significantly improved cell viability by reducing oxidative damage and inflammatory responses through the activation of the PI3K/AKT/mTOR signaling pathway .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been demonstrated in multiple studies. It inhibits the activation of pro-inflammatory cytokines and reduces the expression of inflammatory markers, suggesting its potential in treating conditions characterized by chronic inflammation .

- Neuroprotective Effects : this compound has also been identified as a novel PGC-1α activator, which plays a role in preventing pyroptosis (a form of programmed cell death) in endothelial cells during ischemic stroke. This neuroprotective effect highlights its potential in managing neurodegenerative diseases .

Cardiovascular Health

A significant body of research focuses on this compound's role in cardiovascular health. A study demonstrated its effectiveness in improving outcomes following myocardial infarction by mitigating oxidative stress and inflammation . The findings suggest that this compound could be developed as a therapeutic agent for heart failure associated with ischemic conditions.

Cancer Prevention

This compound's potential anti-cancer properties have also been explored. A cohort study evaluated dietary lignan intake, including this compound, and found no significant association with esophageal or gastric adenocarcinoma risk. However, other studies suggest that lignans may have protective effects against certain cancers due to their antioxidant properties .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Case Studies

- Cardiovascular Study : In vitro experiments using H9c2 cells demonstrated that treatment with this compound significantly improved cell viability under hypoxic conditions by reducing apoptosis and inflammation. This suggests its potential as a therapeutic agent for heart failure post-myocardial infarction .

- Lignan Intake and Cancer : A population-based cohort study involving 81,670 participants investigated the relationship between dietary lignan intake (including this compound) and cancer risk. The results indicated no clear protective effect against esophageal or gastric adenocarcinoma, emphasizing the need for further research into specific lignans' roles in cancer prevention .

特性

IUPAC Name |

4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-24-16-6-11(4-5-15(16)22)20-13-9-28-21(14(13)10-27-20)12-7-17(25-2)19(23)18(8-12)26-3/h4-8,13-14,20-23H,9-10H2,1-3H3/t13-,14-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOBNGRIBLNUKN-BMHXQBNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961334 | |

| Record name | 4-[4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40957-99-1 | |

| Record name | (+)-Medioresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40957-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medioresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040957991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Medioresinol, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J74JLA8FFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of medioresinol?

A1: this compound has the molecular formula C20H24O6 and a molecular weight of 360.4 g/mol.

Q2: What are the key structural features of this compound?

A2: this compound is a tetrahydrofurofuran lignan, characterized by a 2,3-dibenzylbutane skeleton with a tetrahydrofuran ring connecting the two propylbenzene units. It has two phenolic hydroxyl groups, two methoxy groups, and two chiral centers. [, ]

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Researchers commonly utilize NMR (Nuclear Magnetic Resonance) spectroscopy, including 1D and 2D NMR experiments, and mass spectrometry (MS) to elucidate the structure of this compound. [, , , ]

Q4: What are some of the reported biological activities of this compound?

A4: Studies have reported various biological activities of this compound, including:

- Antioxidant activity: this compound has shown potential as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. [, , , , ]

- Anti-inflammatory activity: In vitro studies suggest that this compound may possess anti-inflammatory properties, possibly by inhibiting inflammatory mediators. [, ]

- α-Amylase Inhibitory Activity: this compound has demonstrated in silico potential as an α-amylase inhibitor, suggesting a potential role in managing blood sugar levels. []

- Anticancer Activity: Research suggests that this compound might have a role in inhibiting the growth of specific cancer cell lines. [, ]

- Anti-leishmanial Activity: this compound, along with other compounds, has shown in vitro activity against Leishmania amazonensis amastigotes, suggesting potential as an antiparasitic agent. []

- Anti-complementary Activity: this compound has demonstrated anti-complementary effects, indicating potential for modulating immune responses. []

Q5: Are there any specific enzymes or pathways that this compound is known to interact with?

A6: Research suggests that this compound may inhibit specific enzymes, such as adenosine 3',5'-cyclic monophosphate (cyclic AMP) phosphodiesterase, which plays a role in regulating cellular processes. [] Additionally, in silico studies suggest potential interactions with CYP2E1, an enzyme involved in drug metabolism, and α-amylase. [, ]

Q6: Is there any research on the use of this compound in treating specific diseases?

A7: While in vitro and in silico studies have shown promising results for this compound's potential in various areas like cancer and Alzheimer's disease, more research, particularly in vivo and clinical trials, is necessary to establish its therapeutic efficacy and safety in humans. [, ]

Q7: Which plants are good sources of this compound?

A7: this compound is found in a variety of plants, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。